![molecular formula C19H13NO4 B386427 [1,1'-biphenyl]-4-yl 2-nitrobenzoate](/img/structure/B386427.png)
[1,1'-biphenyl]-4-yl 2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1'-biphenyl]-4-yl 2-nitrobenzoate: is an organic compound with the molecular formula C19H13NO4 It is a derivative of biphenyl and benzoic acid, where the biphenyl group is attached to the 2-nitrobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: [1,1'-biphenyl]-4-yl 2-nitrobenzoate can be synthesized through a series of organic reactions. One common method involves the esterification of biphenyl-4-ol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the biphenyl-4-ol and 2-nitrobenzoyl chloride being dissolved in an organic solvent like dichloromethane. The mixture is then stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of biphenyl-4-yl 2-nitrobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: [1,1'-biphenyl]-4-yl 2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield biphenyl-4-ol and 2-nitrobenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Biphenyl-4-yl 2-aminobenzoate.
Substitution: Various substituted biphenyl-4-yl benzoates.
Hydrolysis: Biphenyl-4-ol and 2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1'-biphenyl]-4-yl 2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, biphenyl-4-yl 2-nitrobenzoate can be used as a probe to study enzyme interactions and metabolic pathways
Industry: In the industrial sector, biphenyl-4-yl 2-nitrobenzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of biphenyl-4-yl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Biphenyl-4-yl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Biphenyl-4-yl 4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
Biphenyl-4-yl 2-chlorobenzoate: Contains a chlorine atom instead of a nitro group, resulting in different chemical behavior.
Uniqueness: [1,1'-biphenyl]-4-yl 2-nitrobenzoate is unique due to the presence of both the biphenyl and nitrobenzoate moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The nitro group enhances its reactivity, allowing for a wide range of chemical transformations.
Eigenschaften
Molekularformel |
C19H13NO4 |
|---|---|
Molekulargewicht |
319.3g/mol |
IUPAC-Name |
(4-phenylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C19H13NO4/c21-19(17-8-4-5-9-18(17)20(22)23)24-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI-Schlüssel |
VMHFGGDTXORBNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-{4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B386345.png)
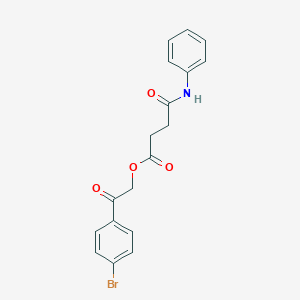
![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B386347.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-hydroxy-2-naphthamide](/img/structure/B386349.png)
![ethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B386350.png)
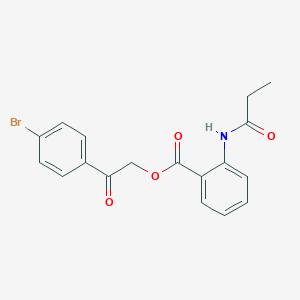
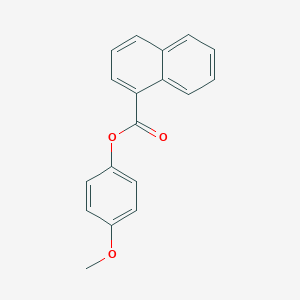
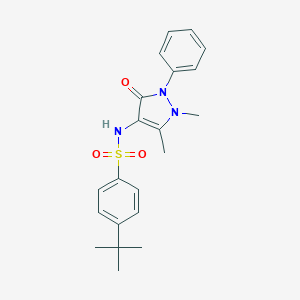
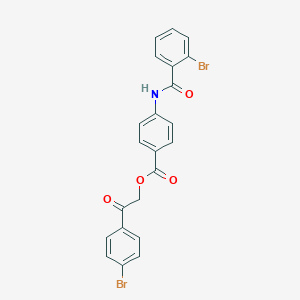
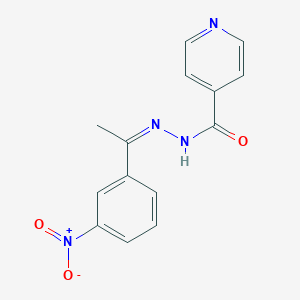
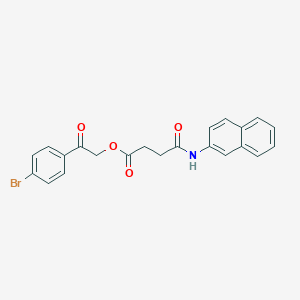
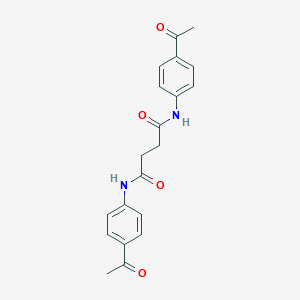
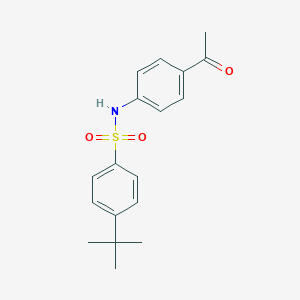
![1-[({4-Nitro-2-methylphenyl}imino)methyl]-2-naphthol](/img/structure/B386365.png)
